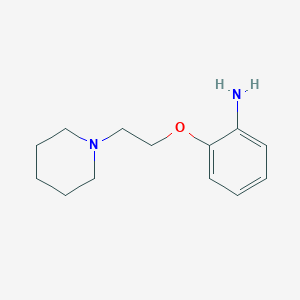

2-(2-Piperidin-1-yl-ethoxy)-phenylamine

Description

Contextualization within Modern Medicinal Chemistry and Organic Synthesis

In the landscape of modern drug discovery, scaffolds like 2-(2-Piperidin-1-yl-ethoxy)-phenylamine are highly valued. The molecule's structure is a composite of key pharmacophores—fragments that are responsible for a drug's biological activity. Medicinal chemists often utilize such compounds as building blocks to synthesize more complex molecules with tailored pharmacological profiles. The ether linkage provides flexibility, while the aromatic phenylamine and the saturated heterocyclic piperidine (B6355638) ring offer distinct points for chemical modification and interaction with biological targets.

From an organic synthesis perspective, compounds like this are instrumental as intermediates. For instance, similar structures are used in the synthesis of highly active narcotic analgesics and novel fentanyl analogues. researchgate.netscispace.com The development of efficient synthetic routes to produce these types of molecules is an active area of research, aiming to improve yields and create pathways for generating diverse libraries of related compounds for biological screening. mdpi.com

Significance of the Piperidine and Phenylamine Scaffolds in Pharmaceutical Research

The two core structural motifs of the title compound, piperidine and phenylamine, are independently recognized for their profound importance in pharmaceutical science.

The piperidine scaffold is a six-membered nitrogen-containing heterocycle that is a cornerstone in drug design. mdpi.com Its derivatives are found in over twenty classes of pharmaceuticals, ranging from central nervous system agents to anticancer drugs. mdpi.com The piperidine ring's conformational flexibility and its basic nitrogen atom allow it to engage in crucial binding interactions with a multitude of biological receptors and enzymes. This versatility has led to its incorporation into a vast number of approved drugs.

The phenylamine (or aniline) scaffold is another privileged structure in medicinal chemistry. As a precursor to vital neurotransmitters like dopamine (B1211576) and norepinephrine, the broader phenethylamine (B48288) class, to which phenylamine belongs, has a fundamental role in neuropharmacology. nih.gov Aniline (B41778) derivatives are explored for a wide array of therapeutic applications, including as kinase inhibitors for cancer treatment and as agents targeting various receptors in the central nervous system. researchgate.net The aromatic nature of the phenyl ring allows for various substitutions, enabling chemists to fine-tune the electronic and steric properties of a molecule to optimize its activity and selectivity for a specific biological target.

Overview of Current Academic Research Trajectories for this compound and its Analogues

While dedicated research on this compound itself is not extensively published, significant academic efforts are focused on its analogues, which share the core piperidinyl-ethoxy-phenyl structural element. These research trajectories highlight the therapeutic potential of this chemical class.

A notable area of investigation is the development of inhibitors for neurotransmitter transporters. In a study focused on discovering novel inhibitors for the presynaptic choline (B1196258) transporter (CHT), a series of benzamide (B126) derivatives were synthesized and evaluated. One of the analogues incorporated the (2-piperidin-1-yl)ethoxy moiety. This compound, N-(3-methoxy-4-((2-(piperidin-1-yl)ethoxy)methyl)benzyl)picolinamide , demonstrated significant inhibitory activity, underscoring the importance of this specific side chain for interacting with the transporter. The structure-activity relationship (SAR) studies in this research showed that the piperidine group was more favorable for activity compared to a similar morpholine (B109124) analogue. nih.gov

The table below summarizes the inhibitory activity of this key analogue against the choline transporter (CHT).

| Compound ID | Structure | Target | IC₅₀ (µM) at 100 nM Choline | IC₅₀ (µM) at 10 µM Choline |

| 10q | N-(3-methoxy-4-((2-(piperidin-1-yl)ethoxy)methyl)benzyl)picolinamide | CHT | 0.76 | 0.53 |

Data sourced from a study on novel inhibitors of the presynaptic choline transporter. nih.gov

Furthermore, research into piperidine ethers as a class has identified them as potent and selective orexin (B13118510) receptor antagonists, which are being investigated for the treatment of insomnia. nih.gov Subtle structural modifications to the piperidine ether class can lead to dramatic changes in receptor selectivity, opening avenues for developing highly specific tool compounds and potential therapeutics. nih.gov

Another significant research trajectory involves the development of ligands for serotonin (B10506) (5-HT) receptors. Phenethylamine derivatives are well-known to interact with 5-HT receptors, and ongoing SAR studies aim to design novel ligands with high affinity and selectivity for subtypes like 5-HT₂A, which are implicated in various psychiatric disorders. nih.gov The structural features of this compound make it and its analogues relevant candidates for exploration in this area.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(2-piperidin-1-ylethoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O/c14-12-6-2-3-7-13(12)16-11-10-15-8-4-1-5-9-15/h2-3,6-7H,1,4-5,8-11,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNXZSYLVSCQFGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CCOC2=CC=CC=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70424633 | |

| Record name | 2-(2-Piperidin-1-yl-ethoxy)-phenylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70424633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

857373-29-6 | |

| Record name | 2-(2-Piperidin-1-yl-ethoxy)-phenylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70424633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Chemical Transformations of 2 2 Piperidin 1 Yl Ethoxy Phenylamine

Established Synthetic Pathways for the Core Structure

The construction of the 2-(2-Piperidin-1-yl-ethoxy)-phenylamine core involves the strategic formation of an ether linkage and the presence of a primary aromatic amine. The synthetic routes are designed to be efficient and amenable to the production of analogues.

The synthesis of compounds with similar structural motifs often involves multi-step sequences that can be optimized for yield and purity. mit.edusyrris.jptue.nl A common approach involves the coupling of a suitably protected aminophenol with a piperidine-containing electrophile. For instance, a Williamson ether synthesis can be employed, where the sodium salt of a protected 2-aminophenol (B121084) is reacted with a 1-(2-chloroethyl)piperidine (B1294334). Subsequent deprotection of the amino group would yield the target compound.

The key precursors for the synthesis of this compound are a 2-aminophenol derivative and a piperidine-containing fragment. 2-Aminophenol itself is a readily available starting material. The piperidine (B6355638) fragment is typically introduced as 1-(2-haloethyl)piperidine or a related derivative with a suitable leaving group.

For example, a plausible synthetic route could commence with the protection of the amino group of 2-aminophenol, for instance, as a carbamate. The resulting protected phenol (B47542) can then be alkylated with 1-(2-chloroethyl)piperidine in the presence of a base like potassium carbonate. The final step would involve the deprotection of the amine to afford this compound.

| Precursor | Role in Synthesis |

| 2-Aminophenol | Provides the aminophenyl core structure |

| 1-(2-Chloroethyl)piperidine | Introduces the piperidin-1-yl-ethoxy side chain |

| Protecting Groups (e.g., Boc) | Temporarily masks the amine functionality to prevent side reactions |

Derivatization Approaches and Analog Design for this compound

The development of analogues of a lead compound is a cornerstone of medicinal chemistry, aimed at exploring the structure-activity relationship (SAR). acs.orgmdpi.comnih.gov

The primary amino group of this compound is a prime site for derivatization. N-acylation, N-alkylation, and N-sulfonylation can introduce a variety of substituents to probe the effect on biological activity. For instance, reaction with acyl chlorides or anhydrides would yield the corresponding amides.

Modification of the piperidine ring is another avenue for analog design. Introducing substituents on the piperidine ring can influence the compound's conformation and interaction with biological targets. nih.gov Furthermore, replacing the piperidine ring with other cyclic amines, such as morpholine (B109124) or piperazine (B1678402), can significantly alter the physicochemical properties of the molecule. nih.gov

| Analog Type | Modification | Potential Impact |

| N-Substituted | Acylation, Alkylation, Sulfonylation | Alters electronic properties and hydrogen bonding capabilities |

| Ring-Modified | Substitution on the piperidine ring | Modifies steric bulk and conformational flexibility |

| Ring-Isosteres | Replacement of piperidine with other heterocycles | Changes polarity and solubility |

To build a comprehensive SAR, a wide array of functional groups can be introduced at various positions of the molecule. acs.org For the aromatic ring, substituents such as halogens, alkyl, and alkoxy groups can be incorporated to modulate electronic and lipophilic properties. The synthesis of such analogues would start from appropriately substituted 2-aminophenols.

The ethoxy linker can also be modified. Varying the length of the alkyl chain or introducing branching can impact the spatial relationship between the phenylamine and piperidine moieties. The synthesis of these analogues would require the use of different haloalkylpiperidine derivatives. nih.gov

Stereoselective Synthesis Methodologies for Chiral Piperidine-Containing Structures

The piperidine ring is a common chiral scaffold in many natural products and pharmaceuticals. nih.govdigitellinc.com The development of stereoselective methods for the synthesis of chiral piperidines is therefore of great importance. nih.govacs.orgresearchgate.net

While the parent compound this compound is achiral, the introduction of substituents on the piperidine ring can create stereocenters. Asymmetric synthesis of these chiral piperidine derivatives can be achieved through various strategies, including the use of chiral auxiliaries, chiral catalysts, or by starting from the chiral pool. researchgate.net For example, a chiral auxiliary can be used to direct the stereochemical outcome of a reaction that forms the piperidine ring. researchgate.net Alternatively, enantioselective catalysis can be employed to create the desired stereoisomer in excess. acs.org Chemo-enzymatic approaches, combining chemical synthesis with biocatalysis, offer another powerful tool for the asymmetric synthesis of substituted piperidines. nih.gov

Advanced Spectroscopic Characterization Methodologies and Spectral Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by mapping the carbon and hydrogen frameworks.

The ¹H NMR spectrum of 2-(2-Piperidin-1-yl-ethoxy)-phenylamine is predicted to exhibit distinct signals corresponding to each unique proton environment in the molecule. The aromatic protons on the phenylamine ring are expected to appear as complex multiplets in the downfield region (typically δ 6.7-7.2 ppm) due to the influence of the electron-donating amine (-NH₂) and ethoxy (-O-CH₂-) groups. The protons of the ethoxy linker would present as two triplets: the one closer to the aromatic ring (-O-CH₂-) at a lower field (around δ 4.1 ppm) than the one adjacent to the piperidine (B6355638) nitrogen (-N-CH₂-) (around δ 2.8 ppm).

The protons of the piperidine ring would show characteristic signals for the axial and equatorial positions. The protons on the carbons adjacent to the nitrogen (α-protons) are expected around δ 2.6 ppm, while the more distant β and γ protons would appear further upfield as multiplets between δ 1.4 and δ 1.7 ppm. chemicalbook.comrsc.org The two protons of the primary amine group (-NH₂) would likely appear as a broad singlet, the chemical shift of which can be variable (typically δ 3.5-4.5 ppm) and is dependent on solvent and concentration.

Interactive Table: Predicted ¹H NMR Chemical Shift Assignments

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| Aromatic (C₆H₄) | 6.7 - 7.2 | Multiplet (m) | 4H |

| Amine (-NH₂) | 3.5 - 4.5 | Broad Singlet (br s) | 2H |

| Methylene (B1212753) (-O-CH₂-) | ~ 4.1 | Triplet (t) | 2H |

| Methylene (-N-CH₂-CH₂-O-) | ~ 2.8 | Triplet (t) | 2H |

| Piperidine (α-CH₂) | ~ 2.6 | Multiplet (m) | 4H |

| Piperidine (β, γ-CH₂) | 1.4 - 1.7 | Multiplet (m) | 6H |

In the ¹³C NMR spectrum, each unique carbon atom in this compound will produce a distinct signal. The chemical shifts are influenced by the local electronic environment. uoi.gr The carbons of the aromatic ring are expected in the δ 115-150 ppm range. The carbon atom bonded to the oxygen (C-O) will be the most downfield of the aromatic signals (around δ 148 ppm), while the carbon bonded to the amine group (C-NH₂) will be at a similar downfield position.

The aliphatic carbons will appear upfield. The methylene carbon of the ethoxy group attached to the phenolic oxygen (-O-CH₂) is anticipated around δ 67 ppm. The other methylene carbon of the ethoxy linker (-N-CH₂) would be found around δ 58 ppm. For the piperidine ring, the carbons adjacent to the nitrogen (α-carbons) are expected near δ 55 ppm, the β-carbons around δ 26 ppm, and the γ-carbon at approximately δ 24 ppm. rsc.org

Interactive Table: Predicted ¹³C NMR Chemical Shift Assignments

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| Aromatic (C-O) | ~ 148 |

| Aromatic (C-NH₂) | ~ 140 |

| Aromatic (C-H) | 115 - 122 |

| Methylene (-O-CH₂) | ~ 67 |

| Methylene (-N-CH₂-CH₂-O-) | ~ 58 |

| Piperidine (α-C) | ~ 55 |

| Piperidine (β-C) | ~ 26 |

| Piperidine (γ-C) | ~ 24 |

Computational methods, particularly those based on Density Functional Theory (DFT), are powerful tools for predicting NMR chemical shifts. nih.govdntb.gov.ua The standard approach involves first optimizing the molecular geometry of the compound using a selected functional (e.g., B3LYP, PBE0) and basis set (e.g., 6-311+G(d,p), TZVP). nih.govrsc.org Following geometry optimization, the NMR shielding tensors are calculated using the Gauge-Including Atomic Orbital (GIAO) method. dntb.gov.ua

The calculated isotropic shielding values are then converted to chemical shifts by referencing them against the calculated shielding of a standard, typically Tetramethylsilane (TMS). These theoretical predictions aid in the assignment of complex spectra and can help distinguish between possible isomers. manchester.ac.ukmdpi.com The accuracy of these predictions is highly dependent on the chosen level of theory and the inclusion of solvent effects, which can be modeled using approaches like the Polarizable Continuum Model (PCM). researchgate.netresearchgate.net

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Studies

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a fingerprint based on its functional groups.

The FT-IR and Raman spectra of this compound would display characteristic absorption bands corresponding to its various functional groups. The primary amine (-NH₂) group is expected to show two distinct N-H stretching bands in the 3300-3500 cm⁻¹ region in the IR spectrum. pressbooks.pub Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while the aliphatic C-H stretching from the piperidine and ethoxy groups are observed just below 3000 cm⁻¹ (2850-2970 cm⁻¹). libretexts.org

The C=C stretching vibrations of the aromatic ring are expected to produce several bands in the 1450-1600 cm⁻¹ region. A strong absorption corresponding to the C-O-C asymmetric stretching of the ether linkage should be present in the 1200-1250 cm⁻¹ range. The C-N stretching vibrations of the aliphatic piperidine ring and the aromatic amine would appear in the 1000-1350 cm⁻¹ region.

Interactive Table: Predicted Characteristic Vibrational Modes

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Primary Amine (-NH₂) | N-H Stretch | 3300 - 3500 |

| Primary Amine (-NH₂) | N-H Bend (Scissoring) | 1590 - 1650 |

| Aromatic Ring | C-H Stretch | 3000 - 3100 |

| Aromatic Ring | C=C Stretch | 1450 - 1600 |

| Aliphatic Groups (Piperidine, Ethoxy) | C-H Stretch | 2850 - 2970 |

| Aliphatic Groups (Piperidine, Ethoxy) | C-H Bend | 1350 - 1470 |

| Ether (-O-CH₂-) | C-O-C Asymmetric Stretch | 1200 - 1250 |

| Aliphatic Amine (Piperidine) | C-N Stretch | 1020 - 1220 |

| Aromatic Amine | C-N Stretch | 1250 - 1340 |

To support the assignment of experimental FT-IR and Raman spectra, theoretical vibrational frequencies can be calculated. This is typically achieved using DFT methods after performing a geometry optimization of the molecule. The calculations yield a set of vibrational modes, their corresponding frequencies, and their intensities (for both IR and Raman). researchgate.net

It is a common observation that calculated harmonic vibrational frequencies are systematically higher than the experimental frequencies due to the neglect of anharmonicity and other model limitations. Therefore, the computed wavenumbers are often uniformly scaled by an empirical scaling factor (e.g., ~0.96 for B3LYP functionals) to achieve better agreement with the experimental data. This comparative analysis between scaled theoretical and experimental spectra allows for a more confident and detailed assignment of the observed vibrational bands. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is a critical technique for probing the electronic transitions within a molecule. By measuring the absorption of ultraviolet and visible light, one can identify the wavelengths at which electrons are promoted from lower to higher energy orbitals, providing insight into the molecule's conjugated systems and chromophores.

Experimental analysis of this compound would typically involve dissolving the compound in a suitable solvent, such as ethanol (B145695) or cyclohexane, and recording its absorption spectrum. The spectrum is expected to show characteristic absorption bands corresponding to π → π* and n → π* electronic transitions. The phenylamine moiety, with its aromatic ring and non-bonding electrons on the nitrogen atom, is the primary chromophore. The absorption maxima (λmax) would likely be observed in the UV region. For example, compounds with similar phenylamine structures exhibit absorption bands typically between 250-340 nm, which are assigned to π → π* transitions of the aromatic system. researchgate.net The presence of the ether oxygen and piperidine nitrogen introduces non-bonding electrons, which could give rise to lower energy n → π* transitions, although these are often weaker and may be obscured by the more intense π → π* bands. thermofisher.com

Interactive Data Table: Expected UV-Vis Absorption Maxima (Note: The following data is hypothetical and serves as an illustrative example of how experimental results would be presented, as specific experimental data for this compound is not publicly available.)

| Transition Type | Expected λmax (nm) | Solvent |

|---|---|---|

| π → π* | ~280-300 | Ethanol |

To complement experimental findings, computational methods like Time-Dependent Density Functional Theory (TD-DFT) are employed to predict the electronic absorption spectrum. scirp.orgscirp.org This method calculates the excitation energies and oscillator strengths of electronic transitions, allowing for a theoretical assignment of the observed experimental absorption bands. nih.gov

For this compound, a TD-DFT calculation, often using a functional like B3LYP or CAM-B3LYP with a basis set such as 6-311++G(d,p), would be performed on the optimized ground-state geometry of the molecule. researchgate.net The results would provide a series of vertical excitation energies, which correspond to the λmax values in the UV-Vis spectrum. The calculations would help to definitively assign the character of each transition (e.g., π → π* or n → π*) by analyzing the molecular orbitals involved, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov Comparisons between the computed and experimental spectra are crucial for validating the computational model and deepening the interpretation of the molecule's electronic structure. scirp.org

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of a compound by analyzing its fragmentation pattern upon ionization. For this compound (molar mass: 234.34 g/mol ), the mass spectrum would show a molecular ion peak ([M]⁺) or, more commonly in electrospray ionization (ESI), a protonated molecular ion peak ([M+H]⁺) at m/z 235.18.

The fragmentation of this compound would be expected to follow predictable pathways based on its functional groups. Key fragmentation patterns for amines and ethers include:

Alpha-cleavage: The most characteristic fragmentation for amines involves the cleavage of the C-C bond adjacent to the nitrogen atom. For the piperidine ring, this would lead to the formation of a stable iminium ion. A major fragment ion would be expected at m/z 98, resulting from the cleavage of the ethoxy side chain, leaving the piperidinemethyl cation ([C5H10N-CH2]⁺).

Cleavage of the Ether Bond: The C-O bonds of the ether linkage are also susceptible to cleavage. Breakage between the ethoxy group and the phenyl ring could occur.

Piperidine Ring Fragmentation: The piperidine ring itself can undergo fragmentation, typically through the loss of ethylene (B1197577) (28 Da) or other small neutral molecules. researchgate.netlibretexts.org

Interactive Data Table: Predicted Mass Spectrometry Fragmentation (Note: The following m/z values are predicted based on common fragmentation rules, as specific experimental data for this compound is not publicly available.)

| m/z (Predicted) | Possible Fragment Identity | Fragmentation Pathway |

|---|---|---|

| 235 | [M+H]⁺ | Protonated molecular ion |

| 138 | [HOC6H4NH2+H]⁺ | Cleavage of the piperidinyl-ethyl bond |

| 125 | [C2H4-N-C5H10+H]⁺ | Cleavage of the phenyl ether bond |

| 98 | [C5H10N-CH2]⁺ | Alpha-cleavage adjacent to piperidine N |

Single Crystal X-ray Diffraction (SCXRD) for Solid-State Molecular Structure Determination

Single Crystal X-ray Diffraction (SCXRD) provides the most definitive structural information for a crystalline solid, yielding precise atomic coordinates, bond lengths, bond angles, and torsional angles. mdpi.com To perform this analysis, a high-quality single crystal of this compound would need to be grown.

The resulting data would reveal the exact three-dimensional conformation of the molecule in the solid state. Key structural parameters of interest would include:

The conformation of the piperidine ring (typically a chair conformation). nih.gov

The bond lengths and angles of the phenylamine and ethoxy linker.

The planarity of the aromatic ring.

Intermolecular interactions, such as hydrogen bonding involving the amine (-NH₂) group, which dictate the crystal packing.

While specific crystallographic data for this compound is not currently published, analysis of related structures containing piperidine and phenylamine moieties suggests the type of data that would be obtained. researchgate.netkorea.ac.kr This information is invaluable for understanding structure-property relationships and for validating the geometries used in computational studies like TD-DFT.

Interactive Data Table: Exemplar Crystallographic Parameters (Note: This table illustrates the type of data obtained from an SCXRD experiment; the values are hypothetical as a crystal structure for this specific compound has not been reported.)

| Parameter | Example Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 8.456 |

| c (Å) | 15.789 |

| β (°) | 98.76 |

| Volume (ų) | 1337.1 |

Computational and Theoretical Investigations of 2 2 Piperidin 1 Yl Ethoxy Phenylamine

Density Functional Theory (DFT) and Ab Initio Methods for Electronic Structure

Theoretical investigations using methods like Density Functional Theory (DFT) are standard practice for predicting the electronic and structural properties of organic molecules. These methods are instrumental in understanding the fundamental characteristics of a compound.

Optimized Molecular Geometries and Conformational Analysis

A critical first step in computational analysis is the determination of the molecule's most stable three-dimensional structure. This involves optimizing the molecular geometry to find the lowest energy conformation. For 2-(2-Piperidin-1-yl-ethoxy)-phenylamine, this would involve mapping the potential energy surface by rotating the flexible bonds, particularly within the ethoxy-phenylamine and piperidine (B6355638) linkages, to identify all stable conformers and the global minimum energy structure. However, specific bond lengths, bond angles, and dihedral angles determined through such a conformational analysis for this compound have not been reported.

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energy Gaps

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity and electronic properties. The energy difference between them, the HOMO-LUMO gap, is a key indicator of molecular stability and its tendency to undergo electronic transitions. A detailed study would provide visualizations of these orbitals and a precise value for the energy gap, offering insights into the compound's potential as an electron donor or acceptor. Such specific FMO data for this compound is currently unavailable.

Molecular Electrostatic Potential (MEP) Surface Mapping for Reactivity Prediction

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for predicting how a molecule will interact with other chemical species. It visualizes the charge distribution on the molecular surface, identifying electron-rich regions (electrophilic attack sites) and electron-poor regions (nucleophilic attack sites). An MEP map for this compound would highlight the reactive centers of the molecule, such as the lone pairs on the nitrogen and oxygen atoms. This predictive analysis has not been documented for this specific compound.

Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Hyperconjugative Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It quantifies charge transfer between orbitals, revealing the extent of electron delocalization and the stabilizing effects of hyperconjugative interactions. For this compound, an NBO analysis would elucidate the interactions between the phenyl ring, the ethoxy linker, and the piperidine moiety. This level of detailed electronic structure analysis is not present in the current body of scientific literature.

Theoretical Evaluation of Nonlinear Optical (NLO) Properties

The investigation of nonlinear optical (NLO) properties is essential for identifying materials for applications in optoelectronics and photonics. Computational methods are frequently used to predict these properties.

Dipole Moment, Polarizability, and Hyperpolarizability Calculations

Key NLO parameters include the dipole moment (µ), polarizability (α), and the first-order hyperpolarizability (β). These values indicate how the charge distribution of a molecule is affected by an external electric field and are predictive of its NLO response. Calculations of these parameters for this compound would be necessary to assess its potential as an NLO material. To date, no theoretical studies reporting these values have been found.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode of a small molecule ligand to a large biological receptor, such as a protein or a nucleic acid. The process involves sampling a vast number of possible conformations and orientations of the ligand within the receptor's binding site and scoring them based on their energetic favorability.

Molecular docking simulations are instrumental in predicting how this compound might interact with a biological target like DNA. mdpi.com These simulations can identify the most likely binding site on the DNA, such as the major or minor groove, or through intercalation between base pairs. researchgate.net The analysis focuses on identifying key intermolecular interactions that stabilize the ligand-DNA complex.

For this compound, key interactions would be predicted by the docking algorithm. The primary amine (-NH2) group and the ether oxygen are potential hydrogen bond donors and acceptors, respectively. The protonated piperidine nitrogen could form strong electrostatic interactions and hydrogen bonds with the phosphate (B84403) backbone of DNA. The aromatic phenyl ring might engage in van der Waals or pi-stacking interactions with DNA bases. researchgate.net Docking programs calculate a binding energy score, which estimates the binding affinity; more negative values typically indicate stronger binding. nih.gov

Table 1: Illustrative Example of Molecular Docking Results for a Small Molecule with a DNA Decamer This table presents hypothetical data to illustrate typical results from a molecular docking study. Specific computational studies for this compound were not found in the reviewed literature.

| Parameter | Predicted Value | Interacting DNA Residues (Example) |

| Binding Energy (kcal/mol) | -7.5 | - |

| Hydrogen Bond 1 (Distance Å) | 2.1 | N-H (Aniline) --- O (Thymine) |

| Hydrogen Bond 2 (Distance Å) | 2.3 | N+-H (Piperidine) --- O (Phosphate) |

| Binding Site | Minor Groove | - |

Theoretical Prediction of Chemical Reactivity Descriptors

Conceptual Density Functional Theory (DFT) is a powerful framework for quantifying the chemical reactivity of a molecule. frontiersin.org By analyzing the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—various global reactivity descriptors can be calculated. These descriptors help predict how a molecule will behave in a chemical reaction. nih.govresearchgate.net

HOMO and LUMO Energies: The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical hardness. A smaller gap suggests higher reactivity. nih.gov

Chemical Potential (μ): This descriptor measures the "escaping tendency" of electrons from a system. A higher chemical potential (less negative) indicates a greater tendency to donate electrons. researchgate.net

Chemical Hardness (η) and Softness (S): Hardness is the resistance to a change in electron distribution. Softness is the reciprocal of hardness, and a higher value indicates greater reactivity. researchgate.net

Electrophilicity Index (ω): This index quantifies the ability of a molecule to accept electrons, acting as an electrophile. researchgate.net

DFT calculations, for instance using the B3LYP functional with a 6-311++G(d,p) basis set, would be employed to first optimize the geometry of this compound and then compute these reactivity descriptors. researchgate.net

Table 2: Representative Theoretical Chemical Reactivity Descriptors This table provides plausible, representative values for a molecule with similar functional groups. These are not experimentally verified or specifically calculated values for this compound.

| Descriptor | Formula | Representative Value (eV) |

| HOMO Energy (EHOMO) | - | -5.8 |

| LUMO Energy (ELUMO) | - | -0.9 |

| Energy Gap (ΔE) | ELUMO - EHOMO | 4.9 |

| Chemical Potential (μ) | (EHOMO + ELUMO)/2 | -3.35 |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | 2.45 |

| Electrophilicity Index (ω) | μ2 / 2η | 2.28 |

Solvent Effects and Protonation Processes Modeling

The behavior of a molecule can change significantly in solution compared to the gas phase. Computational models can account for these solvent effects through either implicit or explicit methods. Implicit solvation models, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), treat the solvent as a continuous medium with a defined dielectric constant. researchgate.netnih.gov Explicit models involve simulating individual solvent molecules around the solute, which is computationally more intensive but can provide greater detail on specific solute-solvent interactions like hydrogen bonding. researchgate.net

These models are crucial for studying protonation processes. Protonation involves the gain of a proton (H+), a fundamental reaction for amine-containing compounds in aqueous environments. For this compound, there are two primary sites for protonation: the nitrogen of the aniline (B41778) group and the nitrogen of the piperidine ring. Modeling can predict the relative energies of the neutral, singly protonated (at either site), and doubly protonated species in solution, revealing the most stable forms at a given pH.

The acid dissociation constant (pKa) is a quantitative measure of a compound's acidity or basicity in a specific solvent. Computational methods can predict pKa values with considerable accuracy. peerj.comoptibrium.com These predictions often involve calculating the Gibbs free energy change (ΔG) for the deprotonation reaction in solution using a thermodynamic cycle.

For this compound, two pKa values corresponding to the two nitrogen atoms are of interest. The piperidine nitrogen, being an aliphatic amine, is expected to be significantly more basic than the aniline nitrogen, whose lone pair is delocalized into the aromatic ring. Therefore, the piperidine moiety will have a much higher pKa. Computational approaches, such as DFT calculations combined with a continuum solvation model (e.g., CAM-B3LYP/SMD), can be used to predict these distinct pKa values. researchgate.netnih.gov The accuracy of these predictions can be improved by including a few explicit water molecules to model the direct hydrogen-bonding interactions at the protonation site. researchgate.net

Table 3: Illustrative Predicted pKa Values in Aqueous Solution This table shows hypothetical pKa values based on the known chemistry of aniline and piperidine functional groups. Specific computational predictions for this compound were not found in the reviewed literature.

| Protonation Site | Functional Group | Predicted pKa (Approximate) | Predicted Dominant State at pH 7.4 |

| Piperidine Nitrogen | Secondary Amine | 9.5 - 10.5 | Protonated (BH+) |

| Aniline Nitrogen | Aromatic Amine | 4.0 - 5.0 | Neutral (B) |

Preclinical Pharmacological and Biological Activity Research of 2 2 Piperidin 1 Yl Ethoxy Phenylamine and Analogues

In Vitro Biological Screening Methodologies for the Compound and its Derivatives

In vitro screening serves as the initial step in evaluating the biological potential of newly synthesized compounds. For 2-(2-Piperidin-1-yl-ethoxy)-phenylamine and its derivatives, these methodologies have focused on assessing their antimicrobial, anticancer, anti-inflammatory, and antioxidant activities.

Antimicrobial Activity Evaluation (e.g., Disc Agar (B569324) Diffusion Technique against Bacterial and Fungal Strains)

The antimicrobial potential of piperidine (B6355638) derivatives has been extensively evaluated using established techniques such as the disc agar diffusion method. This method provides a preliminary assessment of a compound's ability to inhibit the growth of various pathogenic microbes.

In one study, novel piperidine derivatives, (E)-ethyl 3-(p-(2-(piperidin-1-yl)ethoxy)phenyl)acrylate and (E)-methyl 3-(p-(2-(piperidin-1-yl)ethoxy)phenyl)-acrylate, were synthesized and tested against the Gram-positive bacterium Staphylococcus aureus and the Gram-negative bacterium Escherichia coli. The disc diffusion method was employed, and the results were compared against the standard antibiotic chloramphenicol. The methyl ester derivative showed greater activity than its ethyl ester counterpart, particularly against S. aureus.

Another investigation into six different novel piperidine derivatives utilized the agar disc diffusion method to test their efficacy against seven bacterial species. One compound, in particular, demonstrated the strongest inhibitory activity and the most favorable minimum inhibitory concentration (MIC) results. The study also assessed antifungal activity against several fungal species, observing varying degrees of inhibition against Aspergillus niger, Aspergillus flavus, Saccharomyces cerevisiae, and Candida albicans. However, no activity was detected against Fusarium verticilliodes, Candida utilus, or Penicillium digitatium. nih.gov

These studies highlight that the piperidine scaffold is a promising backbone for the development of new antimicrobial agents with a broad spectrum of activity.

Table 1: Antibacterial Activity of Selected Piperidine Derivatives

| Compound/Analogue | Test Organism | Method | Result (Zone of Inhibition / MIC) | Reference |

|---|---|---|---|---|

| (E)-methyl 3-(p-(2-(piperidin-1-yl)ethoxy)phenyl)-acrylate | Staphylococcus aureus | Disc Diffusion | Good activity, comparable to Chloramphenicol | nih.gov |

| (E)-ethyl 3-(p-(2-(piperidin-1-yl)ethoxy)phenyl)acrylate | Staphylococcus aureus | Disc Diffusion | Less active than the methyl analogue | nih.gov |

| (E)-methyl 3-(p-(2-(piperidin-1-yl)ethoxy)phenyl)-acrylate | Escherichia coli | Disc Diffusion | Active | nih.gov |

| Novel Piperidine Derivative (Comp. 6) | Various Bacteria | Agar Disc Diffusion / MIC | Strongest inhibitory activity of 6 compounds tested | nih.gov |

| Novel Piperidine Derivatives (Comps. 5, 6, 9, 10) | Aspergillus niger, Aspergillus flavus, Saccharomyces cerevisiae, Candida albicans | Agar Disc Diffusion | Varying degrees of inhibition | nih.gov |

Anticancer Activity Studies (e.g., Cytotoxic Activity against specific cell lines like MCF-7)

The cytotoxic potential of piperidine analogues against various cancer cell lines is a significant area of research. These studies often utilize assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl-2H-tetrazolium bromide) assay to determine the concentration of the compound that inhibits cell growth by 50% (IC50).

Research has shown that piperidine derivatives can exhibit significant cytotoxic activity against human cancer cell lines. For instance, novel piperidine and piperazine (B1678402) derivatives of dichloroacetate (B87207) (DCA) were synthesized and evaluated for their cytotoxic effects against HT-29 (colon adenocarcinoma) and MCF-7 (breast adenocarcinoma) human cancer cell lines. These compounds demonstrated moderate to high potencies, with some showing significantly higher anticancer activity than the parent molecule, DCA. One of the most active compounds in the series recorded an IC50 value of 7.79 µM against the HT-29 cell line.

In another study, a series of 3,5-bis(benzylidene)-4-piperidones were prepared and found to be highly toxic to several human carcinoma cell lines, including oral squamous carcinoma (Ca9-22, HSC-2, HSC-4) and colon adenocarcinoma (Colo-205, HT-29). mdpi.com Crucially, these compounds were less toxic towards non-malignant cells, indicating a degree of tumor-selective toxicity that is highly desirable in anticancer agents. mdpi.com The anticancer potential of piperine, an alkaloid containing the piperidine structure, has also been noted against breast cancer. researchgate.net Studies on the MCF-7 cell line have shown that extracts from Piper betle, which contains such compounds, can inhibit cell proliferation. nih.gov

Table 2: Cytotoxic Activity of Selected Piperidine Derivatives

| Compound/Analogue | Cell Line | Assay | Result (IC50) | Reference |

|---|---|---|---|---|

| Dichloroacetate-Piperidine Derivative (f1) | HT-29 (Colon Cancer) | Cytotoxicity Assay | 7.79 µM | |

| Dichloroacetate-Piperidine Derivative (f7) | HT-29 (Colon Cancer) | Cytotoxicity Assay | 10.64 µM | |

| 3,5-bis(benzylidene)-4-piperidone (2r) | Oral Cancer Cells | Cytotoxicity Assay | High, tumor-selective toxicity exceeding doxorubicin | mdpi.com |

| Piperidine Derivatives | A-549 (Lung Cancer) | Cytotoxicity Assay | 15.94 μM to 48.04 μM | researchgate.net |

| Piperidine Derivatives | MCF-7 (Breast Cancer) | Cytotoxicity Assay | 24.68 μM to 59.12 μM | researchgate.net |

Evaluation of Anti-inflammatory and Antioxidant Properties

Chronic inflammation and oxidative stress are implicated in a multitude of diseases. Consequently, compounds with anti-inflammatory and antioxidant properties are of significant therapeutic interest. Piperidine derivatives have been evaluated for these activities using various in vitro and in vivo models.

The antioxidant potential of novel piperidine derivatives has been assessed using methods like the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and ABTS radical scavenging assays. nih.govresearchgate.net In one study, all six tested piperidine derivatives showed antioxidant potentials greater than 49% at a concentration of 1 mg/ml, with one compound demonstrating a scavenging capacity of 78%. nih.gov Piperine, a well-known compound from the Piper species, has been shown to protect against oxidative damage by quenching free radicals and reactive oxygen species. nih.gov

The anti-inflammatory activity is often evaluated in animal models, such as the carrageenan-induced paw edema test in rats. researchgate.netnih.gov Studies have demonstrated that piperidine-containing compounds can significantly reduce inflammation. researchgate.net The mechanism for this activity is often linked to the inhibition of pro-inflammatory mediators. For example, some compounds have been shown to inhibit the production of nitric oxide (NO) and inflammatory cytokines like interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophage cells. mdpi.com This suggests that these compounds may exert their effects by modulating key inflammatory pathways. nih.govresearchgate.net

Mechanistic Investigations of Biological Action

Understanding how a compound exerts its biological effects at a molecular level is crucial for drug development. For derivatives of this compound, mechanistic studies have focused on their interactions with specific receptors and their ability to inhibit key enzymes.

Receptor Binding and Agonist/Antagonist Properties (e.g., Serotonin (B10506) 5-HT2A Receptor, Transient Receptor Potential Vanilloid 1 (TRPV1))

Serotonin 5-HT2A Receptor: The serotonin 5-HT2A receptor is a key target for drugs treating a range of neuropsychiatric disorders. Research has identified that incorporating the phenethylamine (B48288) side chain of known 5-HT2A receptor agonists into a piperidine ring can significantly influence potency and selectivity. acs.org Studies on constrained analogues, including substituted piperidines, have been crucial in mapping the optimal binding conformation for potent N-benzylphenethylamine 5-HT2A agonists. eckerd.edu One such analogue displayed a 124-fold selectivity for the 5-HT2A receptor over the 5-HT2C receptor, making it one of the most selective agonists known. eckerd.edu Molecular modeling and mutagenesis experiments suggest that the N-benzyl moiety of these ligands may interact with specific amino acid residues like Phe339 within the receptor's binding pocket, accounting for their high affinity. nih.gov

Transient Receptor Potential Vanilloid 1 (TRPV1): The TRPV1 receptor, an ion channel involved in pain perception, is a prime target for the development of new analgesics. mdpi.com A series of piperidine carboxamides have been developed as potent antagonists of TRPV1. nih.govresearchgate.net Through the synthesis and testing of a focused library of compounds, researchers identified specific structural features, such as a benzoxazinone (B8607429) amide head group, that confer high potency in cell-based assays. nih.govresearchgate.net The development of a quantitative structure-activity relationship (QSAR) model has further aided in the design of these antagonists. researchgate.net The pharmacophore model for TRPV1 antagonists generally includes a hydrogen-bond acceptor, a hydrogen-bond donor, and a ring feature, all of which can be accommodated within the piperidine scaffold. wikipedia.org

Enzyme Inhibition Studies (e.g., Tankyrase, MCR-1, HIV-1 Reverse Transcriptase, Farnesyl Transferase)

Tankyrase: Tankyrases (TNKS1 and TNKS2) are enzymes in the poly(ADP-ribose) polymerase (PARP) family that play a role in regulating the Wnt/β-catenin signaling pathway, which is often hyperactive in cancers like colorectal cancer. nih.govnih.gov Inhibition of tankyrase leads to the stabilization of Axin, a negative regulator of β-catenin, thereby suppressing tumor cell growth. nih.gov While specific studies on this compound are not detailed, numerous potent and selective small-molecule tankyrase inhibitors have been developed, such as RK-287107, demonstrating that complex heterocyclic structures can effectively target these enzymes. nih.govbpsbioscience.com

MCR-1: The emergence of the mobile colistin (B93849) resistance gene (mcr-1) poses a significant threat to the efficacy of colistin, a last-resort antibiotic. The gene encodes the MCR-1 enzyme, a phosphoethanolamine transferase that modifies bacterial lipid A, preventing the antibiotic from binding. nih.govrsc.org This has created an urgent need for MCR-1 inhibitors to be used in combination therapy. While specific piperidine-based inhibitors have yet to be prominently reported, understanding the enzyme's structure and catalytic mechanism, which involves two zinc ions, is paving the way for the rational design of such inhibitors. nih.govrsc.org

HIV-1 Reverse Transcriptase: HIV-1 reverse transcriptase (RT) is a critical enzyme for viral replication and a major target for antiviral drugs. youtube.com A novel series of piperidine-linked pyridine (B92270) analogues have been designed and evaluated as non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.gov Several of these compounds showed potent activity against wild-type HIV-1, with one analogue (BD-e2) demonstrating greater efficacy than the established drugs nevirapine (B1678648) and efavirenz. nih.gov Furthermore, many of these piperidine derivatives were also active against drug-resistant mutant strains of HIV-1, highlighting their potential to overcome existing treatment challenges. nih.govnih.gov

Farnesyl Transferase: Farnesyl transferase (FTase) is an enzyme that plays a key role in post-translationally modifying proteins, including the Ras oncoprotein. Inhibition of this enzyme is a strategy for cancer therapy. wikipedia.org A novel series of piperidine compounds has been identified as potent FTase inhibitors. nih.gov Medicinal chemistry efforts, starting from a combinatorial library, led to the development of compounds that inhibit FTase with IC50 values in the low nanomolar range (e.g., 1.9 nM). nih.gov These inhibitors were found to be competitive with respect to the Ras protein, and structure-activity relationship studies revealed that all four substituent positions on the piperidine core were important for potent inhibition. nih.govnih.gov

Modulation of Specific Intracellular Signaling Pathways (e.g., Signal Transducer and Activator of Transcription 3 (STAT3) Inhibition)

The Signal Transducer and Activator of Transcription 3 (STAT3) is a protein that plays a critical role in relaying signals from the cell membrane to the nucleus, where it regulates the expression of genes involved in crucial cellular functions like cell cycle progression and apoptosis. In many forms of cancer, STAT3 is constitutively activated, promoting tumor cell proliferation, survival, and migration. Consequently, inhibiting the STAT3 signaling pathway has emerged as a promising strategy for cancer therapy. researchgate.net

Within the broader chemical family related to this compound, specific analogues have been synthesized and investigated as potential STAT3 inhibitors. One such derivative is 5-Chloro-N-(2-chloro-4-nitrophenyl)-2-(2-piperidin-1-yl-ethoxy)benzamide . This compound was developed as part of a study focused on creating O-alkylamino tethered niclosamide (B1684120) derivatives to act as potent and orally bioavailable anticancer agents through the inhibition of STAT3. ijcmas.com The core structure, featuring the piperidin-1-yl-ethoxy moiety, is a key component of this analogue designed to modulate the STAT3 pathway. The inhibition mechanism for such compounds typically involves binding to the STAT3 protein, which can prevent its phosphorylation or dimerization, essential steps for its activation and subsequent translocation to the nucleus to regulate gene expression. nih.gov

| Compound Name | Target Pathway | Therapeutic Rationale |

|---|---|---|

| 5-Chloro-N-(2-chloro-4-nitrophenyl)-2-(2-piperidin-1-yl-ethoxy)benzamide | STAT3 Signaling Pathway | Anticancer agent through inhibition of STAT3 activation |

Interactions with Biomolecules and Subcellular Components (e.g., DNA)

The interaction of small molecules with DNA is a fundamental mechanism for many therapeutic agents, particularly in oncology. These interactions can occur through various modes, including groove binding and intercalation, which can disrupt DNA replication and transcription, ultimately leading to cell death.

However, based on a comprehensive review of the available scientific literature, there is no specific research detailing the direct interaction of this compound or its close analogues with DNA. Studies on other, structurally distinct aniline (B41778) derivatives, such as benzothiazole (B30560) anilines, have explored their potential to bind DNA and act as anticancer agents, but these findings cannot be directly extrapolated to the piperidin-1-yl-ethoxy-phenylamine scaffold. mdpi.comresearchgate.net Therefore, the potential for this specific class of compounds to interact with DNA remains an uninvestigated area of research.

In Vivo Preclinical Models and Efficacy Assessment of Analogues

The evaluation of novel compounds in living organisms is a critical step in preclinical research. This section reviews the assessment of analogues of this compound in various animal models.

The piperidine and aniline moieties are present in numerous compounds investigated for anticancer properties. mdpi.comresearchgate.netnih.gov Research on various aniline derivatives has demonstrated in vitro cytotoxicity against a range of human cancer cell lines, including those from liver, breast, lung, prostate, kidney, and brain cancers. mdpi.comresearchgate.net For example, certain benzothiazole aniline derivatives showed greater potency against liver cancer cells than the established chemotherapy drug cisplatin (B142131) in cell culture experiments. researchgate.net Similarly, other research has identified novel aniline derivatives that can inhibit the proliferation of non-small cell lung cancer cells in vitro. nih.gov

Despite these in vitro findings for related chemical classes, there is a lack of published in vivo data regarding the efficacy of this compound or its direct analogues in rodent tumor models. Studies detailing outcomes such as tumor growth inhibition or survival benefits in animal xenograft models for this specific compound family are not currently available in the scientific literature.

Beyond oncology, the therapeutic potential of this chemical family has been explored in other disease contexts.

Neurological Disorders: A review of the literature did not yield studies investigating the activity of this compound or its analogues in preclinical models of neurological disorders.

Infection: The piperidine scaffold is a common feature in many compounds with antimicrobial properties. researchgate.net Several studies have reported the synthesis and evaluation of novel piperidine derivatives against various pathogens. For instance, certain 4-(1H-benzimidazol-2-yl)benzamides containing a piperidine ring exhibited significant antibacterial activity, with a minimum inhibitory concentration (MIC) of 6.25 µg/mL against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Other complex molecules incorporating a piperidine ring have also shown noteworthy antimicrobial activity against several bacterial strains. researchgate.netresearchgate.net These findings suggest that analogues of this compound could be promising candidates for development as antimicrobial agents.

| Compound Class | Pathogen | Activity Noted (MIC) | Reference |

|---|---|---|---|

| Piperidine-containing 4-(1H-benzimidazol-2-yl)benzamides | Staphylococcus aureus | 6.25 µg/mL | nih.gov |

| Piperidine-containing 4-(1H-benzimidazol-2-yl)benzamides | MRSA | 6.25 µg/mL | nih.gov |

| Piperidine-containing triazine derivatives | Various bacterial strains | Significant Activity | researchgate.net |

Structure Activity Relationship Sar Studies of 2 2 Piperidin 1 Yl Ethoxy Phenylamine Analogues

Impact of Phenylamine Moiety Modifications on Biological Potency and Selectivity

The aromatic phenylamine core is a critical component for the biological activity of this class of compounds, often serving as an anchor into the target protein. Modifications to this ring system can profoundly affect binding affinity and selectivity.

Research on related scaffolds has demonstrated that the presence and position of substituents on the phenyl ring are key determinants of activity. For instance, in a series of 2,5-dimethoxyphenylpiperidines, the deletion of methoxy (B1213986) groups on the phenyl ring proved detrimental to their agonist activity at serotonin (B10506) 5-HT2A and 5-HT2C receptors. acs.org The removal of the 5-methoxy group resulted in a 20-fold decrease in potency, while deletion of the 2-methoxy group led to a more significant 500-fold drop, indicating a stringent requirement for specific electronic and steric features on the aromatic ring for effective receptor interaction. acs.org

Similarly, studies on N-phenyl-N-(piperidin-2-yl)propionamide derivatives revealed that introducing a hydroxyl group at the 5th position of a related tetrahydronaphthalene ring system resulted in excellent binding affinities for the μ-opioid receptor, with Ki values of 4 and 5 nM for the respective analogues. nih.gov This highlights that polar, hydrogen-bonding groups can be highly favorable in specific positions. The nature of the substituent is also crucial; in other series, modifications have included varying electron-withdrawing or electron-releasing groups on the phenyl ring to modulate the electronic properties of the molecule and its interaction with the target. nih.gov

| Parent Scaffold | Modification | Effect on Potency | Reference |

|---|---|---|---|

| 2,5-Dimethoxyphenylpiperidine | Deletion of 5-MeO group | 20-fold drop in agonist potency at 5-HT2AR | acs.org |

| 2,5-Dimethoxyphenylpiperidine | Deletion of 2-MeO group | >500-fold drop in potency at 5-HT2AR | acs.org |

| (Tetrahydronaphthalen-2-yl)methyl-N-phenyl-N-(piperidin-2-yl)propionamide | Addition of 5-OH group | Excellent binding affinity (Ki = 4-5 nM) at μ-opioid receptor | nih.gov |

Role of the Ethoxy Linker in Pharmacological Response Profiles

The ethoxy linker connecting the phenylamine and piperidine (B6355638) moieties is not merely a spacer but plays an active role in defining the molecule's pharmacological profile. Its length, flexibility, and the presence of the ether oxygen atom are all critical parameters.

The length of the linker is particularly important. In a series of 2-naphthamides, increasing the length of the linker between the phenyl ring and the basic nitrogen atom of the piperidine led to a decreased affinity for D4.2 and 5-HT2A receptors. nih.gov This suggests an optimal distance and spatial orientation must be maintained between the aromatic and basic moieties for effective binding. The two-carbon chain of the ethoxy linker appears to provide this optimal spacing in many cases.

The ether oxygen itself can act as a hydrogen bond acceptor, forming crucial interactions with amino acid residues in the binding pocket of a receptor. The replacement of the entire (2-piperidin-1-yl)ethoxy group with other substituents has been explored. In one study on choline (B1196258) transporter inhibitors, this specific group was found to be a tolerated and active replacement for other ether moieties, with an IC50 value of 0.76 μM. nih.gov When the piperidine in this linker was replaced with a morpholine (B109124) to create a 2-morpholinoethoxy group, the resulting compound was approximately 10-fold less active, underscoring the importance of the terminal heterocycle connected to the linker. nih.gov

The flexibility of the ethoxy linker allows the molecule to adopt various conformations, which can be crucial for fitting into a dynamic binding pocket. However, this flexibility can also be a liability, as the molecule may adopt inactive conformations. Therefore, the balance between conformational freedom and pre-organization for binding is a key consideration in analogue design.

Influence of Piperidine Ring Substitutions on Bioactivity

The piperidine ring serves a dual purpose: its basic nitrogen is often essential for receptor anchoring via ionic interactions, and the ring itself acts as a scaffold for substituents that can probe additional binding pockets and fine-tune the molecule's properties.

Substitutions on the piperidine ring can have a dramatic impact on biological activity. For example, in a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides, the removal of an isopropyl group from the piperidine led to a much less active compound. nih.gov However, replacing it with a smaller methyl group resulted in an equipotent analogue, indicating that while some substitution is necessary, the size and nature of the group are critical. nih.gov In another series of naphthamides, placing a benzyl (B1604629) moiety on the piperidine nitrogen was found to be the best choice for favorable interactions with D4.2 and 5-HT2A receptors. nih.gov

The position of the substitution also matters. Moving an N-methylpiperidine substituent from the 4-position to the 3-position was tolerated but resulted in a less active compound. nih.gov The piperidine ring is a common structural motif in many pharmacologically active compounds, and its derivatives have been explored for a wide range of therapeutic applications, from anticancer to analgesic agents. ajchem-a.comnih.gov

| Parent Compound Feature | Modification | Resulting Activity | Reference |

|---|---|---|---|

| 4-Isopropylpiperidine ether | Removal of isopropyl group | Much less active | nih.gov |

| 4-Isopropylpiperidine ether | Replacement with methyl group | Equipotent | nih.gov |

| N-(1-Arylalkyl-piperidin-4-yl) 2-naphthamide | Benzyl group on piperidine nitrogen | Favorable interaction with D4.2 and 5-HT2A receptors | nih.gov |

| 4-(N-methylpiperidine)oxy | Move N-methylpiperidine from 4- to 3-position | Less active, but tolerated | nih.gov |

The three-dimensional arrangement of atoms (stereochemistry) and the rotational freedom of the molecule (conformation) are paramount for its interaction with a chiral biological target like a receptor or enzyme. For piperidine-containing analogues, both aspects are critical.

Restricting the conformational flexibility of a molecule can lock it into a bioactive conformation, thereby increasing potency. The incorporation of a flexible phenethylamine (B48288) side chain into a more rigid piperidine ring in one study led to a significant drop in agonist potency at serotonin receptors. acs.org However, this effect was highly dependent on stereochemistry. The (S)-enantiomer experienced only a 4-fold drop in potency at the 5-HT2A receptor, while the (R)-enantiomer saw a 100-fold drop, demonstrating that bioactivity can reside primarily in a single enantiomer. acs.org

Further conformational restriction, such as introducing bridges across the piperidine ring, has been used to explore receptor-preferred conformations. For instance, a quinuclidine (B89598) analogue, which constrains the piperidine ring into a boat-like conformation, maintained good binding affinity compared to its more flexible piperidine counterpart. nih.gov This suggests that the receptor can accommodate or may even prefer this rigid conformation. nih.gov The stereochemical effects of substitutions on the piperidine ring itself have also been shown to be significant in other series of compounds, influencing their antibacterial, antifungal, and anthelmintic activities. nih.gov

Two key physicochemical properties that are heavily influenced by the piperidine moiety are basicity and lipophilicity. Basicity, determined by the pKa of the piperidine nitrogen, is crucial for the formation of ionic bonds with acidic residues (e.g., aspartate, glutamate) in the target's binding site. This interaction is often a primary anchor for the ligand. The optimal pKa ensures the nitrogen is protonated at physiological pH.

Deriving Pharmacophore Models and Design Principles for Novel Analogues

From the collective SAR data, a pharmacophore model can be derived. A pharmacophore is an abstract representation of the key steric and electronic features that are necessary for a molecule to exert a specific biological activity. nih.govnih.gov This model serves as a blueprint for designing new analogues with improved properties.

For the 2-(2-Piperidin-1-yl-ethoxy)-phenylamine scaffold, a hypothetical pharmacophore model would likely include:

An Aromatic/Hydrophobic Center: Represented by the phenylamine ring, which engages in hydrophobic or π-π stacking interactions.

A Hydrogen Bond Acceptor: The ether oxygen of the ethoxy linker, which can form a hydrogen bond with a donor group on the receptor.

A Positive Ionizable Feature: The basic nitrogen of the piperidine ring, which is protonated at physiological pH and forms a critical ionic bond.

Additional Hydrophobic or Steric Volumes: Defined by the specific substitutions on the phenyl and piperidine rings that are found to enhance activity.

Pharmacophore models are powerful tools in modern drug discovery. They can be used as 3D queries to search large chemical databases for novel scaffolds that match the required features (virtual screening) or to guide the modification of existing leads to better fit the model's constraints. nih.govresearchgate.net

Computational Approaches to SAR Prediction and Optimization

Computational chemistry provides invaluable tools for predicting the properties of novel analogues and optimizing lead compounds, thereby accelerating the drug discovery process. depositolegale.it

Quantitative Structure-Activity Relationship (QSAR): QSAR models mathematically correlate variations in a compound's structure with changes in its biological activity. By building models based on experimental data from existing analogues, the activity of newly designed compounds can be predicted before they are synthesized. mdpi.com

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. Docking simulations can help visualize how analogues of this compound fit into a receptor's active site, explaining why certain substitutions enhance binding while others diminish it. researchgate.net These simulations can reveal key interactions, such as hydrogen bonds and ionic interactions, guiding the design of new molecules that optimize these contacts. researchgate.net

Quantum Mechanical Calculations: Methods like Density Functional Theory (DFT) can be used to calculate the electronic properties of molecules, such as charge distribution and orbital energies. researchgate.net This information helps in understanding the reactivity and interaction potential of different parts of the molecule, providing a deeper rationale for the observed SAR. researchgate.net

These computational approaches, when used in conjunction with experimental synthesis and testing, create a powerful feedback loop for the efficient design and optimization of novel, potent, and selective therapeutic agents based on the this compound scaffold.

Emerging Research Directions and Methodological Innovations

Applications in Proteomics Research

Proteomics, the large-scale study of proteins, often employs chemical probes to investigate protein structure, function, and interactions. nih.govnih.gov The primary amine of the phenylamine group and the tertiary amine of the piperidine (B6355638) ring in 2-(2-Piperidin-1-yl-ethoxy)-phenylamine offer reactive sites for conjugation, making it a candidate for the development of specialized proteomics reagents.

Potential applications include its use as a scaffold for creating:

Affinity-based Probes: The molecule could be functionalized with a reactive group (e.g., an N-hydroxysuccinimide ester) that covalently binds to protein targets. An attached reporter tag (like biotin (B1667282) or a fluorophore) would allow for the isolation and identification of interacting proteins from complex biological samples.

Chemical Cross-linkers: By synthesizing derivatives with two or more reactive ends, analogues of this compound could be used to study protein-protein interactions. The specific length and flexibility of the linker portion would be determined by the ethoxy-phenylamine backbone.

These applications are still largely conceptual but are based on established principles in chemical biology and proteomics where amine-containing molecules are fundamental tools. nih.gov

Development of Advanced Analytical Methodologies for Detection and Quantification

As the applications of this compound and its analogues expand, the need for sensitive and specific analytical methods for their detection and quantification becomes critical. The inherent properties of the molecule, such as its basicity and UV absorbance from the phenyl ring, lend themselves to several advanced analytical techniques.

Modern analytical approaches for similar amine derivatives often involve:

High-Performance Liquid Chromatography (HPLC): Coupled with UV-Vis or fluorescence detectors, reversed-phase HPLC can be optimized for the separation and quantification of the compound from various matrices.

Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful technique for both identifying and quantifying the compound, even at very low concentrations. The piperidine and phenylamine groups are readily ionizable, making electrospray ionization (ESI) a suitable method.

Gas Chromatography-Mass Spectrometry (GC-MS): For volatile derivatives of the compound, GC-MS can provide excellent separation and structural information.

Capillary Electrophoresis (CE): This technique separates compounds based on their charge-to-size ratio and is well-suited for analyzing charged species like the protonated form of this compound.

A summary of potential analytical methods is presented in Table 1.

| Technique | Principle | Typical Application | Advantages |

| HPLC-UV | Chromatographic separation followed by UV absorbance detection. | Routine quantification in quality control. | Robust, widely available. |

| LC-MS/MS | Chromatographic separation coupled with tandem mass spectrometry. | Trace-level quantification in biological samples. | High sensitivity and specificity. |

| GC-MS | Separation of volatile compounds followed by mass analysis. | Impurity profiling and analysis of volatile analogues. | High resolution, structural elucidation. |

| Capillary Electrophoresis | Separation in a capillary based on electrophoretic mobility. | Analysis of charged analogues in aqueous solutions. | High efficiency, minimal sample usage. |

Exploration of this compound and Analogues in Novel Materials and Chemical Sensors

The field of materials science is continuously searching for novel organic molecules that can be used as building blocks for functional materials and sensors. The structure of this compound suggests its potential utility in this area. The phenylamine component is a well-known precursor for conducting polymers, while the piperidine group can provide sites for metal coordination or hydrogen bonding.

Research in this direction could focus on:

Functional Polymers: Polymerization of the aniline (B41778) moiety could lead to the formation of processable conducting polymers. The piperidinylethoxy side chain could enhance solubility in organic solvents and introduce specific functionalities.

Coordination Polymers and Metal-Organic Frameworks (MOFs): The nitrogen atoms in the piperidine and phenylamine groups can act as ligands for metal ions, potentially forming novel coordination polymers with interesting catalytic, magnetic, or porous properties.

Chemical Sensors: The molecule could be immobilized on a solid support (e.g., a nanoparticle or an electrode surface) to act as a chemical sensor. The amine groups could interact with specific analytes, leading to a detectable change in an optical or electrical signal. For instance, binding of a metal ion could quench fluorescence, or interaction with an acidic gas could change the conductivity of a polymer derived from it.

Integration of Cheminformatics and Artificial Intelligence in Compound Design and Screening

Modern drug discovery and materials science heavily rely on computational tools to accelerate the design and screening of new compounds. mdpi.commdpi.com Cheminformatics and artificial intelligence (AI) can be applied to this compound to explore its chemical space and predict the properties of its analogues. nih.govresearchgate.net

Key applications of these computational approaches include:

Virtual Screening: Large virtual libraries of analogues can be created by systematically modifying the core structure. These libraries can then be screened computationally to identify candidates with desired properties, such as high affinity for a biological target or specific material characteristics. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the structural features of analogues with their activities. nih.gov For example, a model could predict the inhibitory activity of a series of compounds against a specific enzyme based on descriptors like lipophilicity, electronic properties, and steric parameters.

De Novo Design: AI algorithms, such as generative models, can design entirely new molecules with optimized properties based on a learned understanding of chemical principles and the structure-activity data of known compounds. mdpi.com

Table 2 illustrates a hypothetical QSAR study for a series of analogues, predicting their potential activity against a kinase target.

| Analogue | Modification | Calculated LogP | Predicted pIC50 |

| Parent Compound | None | 3.1 | 6.5 |

| Analogue 1 | Fluoro- substitution on phenyl ring | 3.3 | 6.8 |

| Analogue 2 | Methyl- substitution on piperidine ring | 3.5 | 6.6 |

| Analogue 3 | Replacement of ether with thioether | 3.6 | 6.3 |

| Analogue 4 | Addition of hydroxyl group to piperidine | 2.8 | 7.1 |

Such computational approaches significantly reduce the time and resources required for experimental studies by prioritizing the synthesis and testing of the most promising candidates. arxiv.org

Conclusion and Future Research Perspectives

Synthesis of Key Academic Findings on 2-(2-Piperidin-1-yl-ethoxy)-phenylamine and its Derivatives

Direct academic findings on "this compound" are not presently available in published literature. However, by examining research on structurally analogous compounds, we can infer potential areas of interest. The core structure, featuring a piperidine (B6355638) ring linked via an ethoxy bridge to a phenylamine moiety, is a recurring motif in compounds designed for various biological targets.

Research on similar piperidine derivatives has revealed a broad spectrum of pharmacological activities. ijnrd.orgnwmedj.org These activities often include, but are not limited to, anticancer and central nervous system (CNS) applications. nih.govrsc.orgnih.gov For instance, the piperidine moiety is a privileged scaffold in drug discovery, known to enhance the potency, selectivity, and bioavailability of novel therapeutic agents. researcher.liferesearchgate.net Derivatives incorporating a phenylamine group are also of significant interest, with many exhibiting a range of biological effects.

Studies on compounds such as 2-arylamino-4-(piperidin-4-yloxy)pyrimidines have demonstrated potent inhibitory effects in cancer cell lines. Furthermore, research into N-aryl-piperidine derivatives has shown their potential as agonists for receptors in the central nervous system, such as the histamine (B1213489) H3 receptor. nih.gov The structural similarities between these researched compounds and This compound suggest that it too could possess interesting pharmacological properties worthy of investigation.

Identification of Remaining Gaps in Scholarly Understanding

The most significant gap in the scholarly understanding of This compound is the near-complete absence of dedicated research. While its existence is confirmed through chemical databases, its synthesis, chemical properties, and biological activity remain largely uncharacterized in academic literature.

Specific unanswered questions include:

Synthetic Pathways: While general methods for the synthesis of piperidine derivatives are well-established, optimized and specific synthetic routes to produce This compound with high yield and purity have not been published. nih.gov

Pharmacological Profile: The full spectrum of its biological activity is unknown. It has not been screened against a comprehensive panel of biological targets to identify potential therapeutic applications.

Mechanism of Action: Without an identified biological target, the mechanism by which it might exert any pharmacological effect is entirely speculative.

Structure-Activity Relationships (SAR): There is no data on how modifications to its chemical structure would impact its biological activity. researchgate.net Understanding the SAR is crucial for optimizing lead compounds in drug discovery.

Pharmacokinetics and Toxicology: Essential parameters such as absorption, distribution, metabolism, excretion (ADME), and the toxicity profile of the compound have not been investigated.

Proposed Future Research Avenues for Comprehensive Elucidation and Application

Given the promising therapeutic potential of piperidine derivatives, a systematic investigation into This compound is warranted. Future research should be multi-faceted, addressing the current gaps in our knowledge.

Proposed Research Directions:

Chemical Synthesis and Characterization: The initial step should be the development and optimization of a robust synthetic route for This compound and its derivatives. This would be followed by thorough characterization of their physicochemical properties.

Broad-Spectrum Biological Screening: The synthesized compounds should undergo comprehensive screening to identify any significant biological activity. Based on the activities of related compounds, initial screens could focus on:

Anticancer Activity: Evaluation against a panel of human cancer cell lines to determine cytotoxic or cytostatic effects. nih.govnih.gov

Central Nervous System (CNS) Activity: Screening for affinity to various CNS receptors, such as opioid, histamine, and sigma receptors, to explore potential as analgesics, antipsychotics, or agents for neurodegenerative diseases. rsc.orgnih.govacs.org

Antimicrobial and Antiviral Activity: Testing against a range of pathogenic bacteria, fungi, and viruses. ijnrd.org